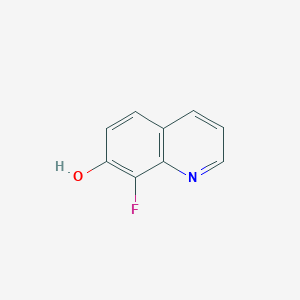

8-Fluoroquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHOHYNHCRUGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Fluoroquinolin 7 Ol and Its Derivatives

Chemical Synthesis of 8-Fluoroquinolin-7-ol

The synthesis of specifically substituted quinolines like this compound requires precise control over regioselectivity. While direct synthetic routes for this exact isomer are not extensively documented in publicly available literature, established methods for quinoline (B57606) and quinolinol synthesis can be adapted.

The construction of the this compound core relies on classical quinoline syntheses, which are adapted to accommodate the required substitution pattern. Key strategies include modifications of the Skraup, Doebner-von Miller, and Friedländer syntheses. scispace.com

A plausible retrosynthetic analysis for this compound would involve the cyclization of an appropriately substituted aminophenol derivative. For instance, a Skraup-type synthesis could theoretically start from 2-fluoro-3-aminophenol, which would react with glycerol, an oxidizing agent (such as the nitro group of the aminophenol itself), and sulfuric acid. However, the harsh conditions of the Skraup synthesis could lead to unwanted side reactions.

A more controlled approach would be the Friedländer annulation, which involves the condensation of a substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. scispace.com To achieve the desired 8-fluoro-7-hydroxy substitution, one might start with 3-fluoro-2-aminobenzaldehyde and react it with a two-carbon carbonyl compound.

Regioselectivity in the fluorination step is critical. Direct fluorination of the 7-hydroxyquinoline (B1418103) core is often challenging and can lead to a mixture of isomers. Therefore, a more strategic approach involves introducing the fluorine atom at an early stage of the synthesis, on the aniline (B41778) precursor, to ensure the correct final substitution pattern. For instance, the synthesis of a related compound, (+/-)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene, utilized a hydroxyl-directed regioselective functionalization to introduce the fluorine atom at the desired position. nih.gov This highlights the importance of using precursors where the fluorine's position is already fixed.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Parameters such as solvent, temperature, catalyst, and reaction time must be fine-tuned. Modern techniques like microwave-assisted synthesis can significantly improve reaction efficiency. researchgate.net

For instance, in the synthesis of related fluoroquinolone hybrids, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields. researchgate.net A similar approach could be applied to the cyclization step in the synthesis of this compound. The optimization of a model reaction, such as the final cyclization or a key coupling step, would involve screening various parameters.

Table 1: Hypothetical Optimization of a Microwave-Assisted Cyclization for this compound Synthesis

| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1 | DMF | K₂CO₃ | 150 | 10 | Low |

| 2 | DMSO | K₂CO₃ | 150 | 10 | Moderate |

| 3 | DMSO | Cs₂CO₃ | 200 | 5 | High |

| 4 | DMSO | Cs₂CO₃ | 200 | 10 | High |

| 5 | NMP | Cs₂CO₃ | 200 | 5 | Moderate |

This table is a hypothetical representation based on optimization principles for similar heterocyclic syntheses.

The use of an appropriate base and a high-boiling point polar aprotic solvent like DMSO or NMP under microwave conditions could facilitate the reaction, leading to higher yields and shorter reaction times.

Preparation of Substituted this compound Analogs and Congeners

Once the this compound core is synthesized, it can be further modified to produce a library of analogs and congeners with diverse properties.

The 8-hydroxyquinoline (B1678124) scaffold is amenable to various derivatization reactions, including electrophilic substitution and cross-coupling reactions. nih.govmdpi.com These methods can be applied to the this compound core to introduce a wide range of functional groups. For example, the phenolic hydroxyl group at C-7 can be alkylated or acylated. The quinoline ring itself can undergo further substitution.

Drawing from the chemistry of 8-hydroxyquinoline, positions C-5 is a primary site for electrophilic substitution. nih.gov For example, halogenation (bromination or chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govmdpi.com Nitration is also a common modification. bsu.edu Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl substituents at halogenated positions. scispace.com

Table 2: Examples of Derivatization Reactions on the Quinolinol Scaffold

| Position | Reaction Type | Reagents | Functional Group Introduced | Reference |

| C-5, C-7 | Halogenation | NBS, NCS | Bromo, Chloro | nih.govmdpi.com |

| C-5, C-7 | Nitration | HNO₃/H₂SO₄ | Nitro | bsu.edu |

| C-5 | Sulfonation | H₂SO₄ | Sulfonic acid | scispace.com |

| C-7 | Alkylation/Etherification | Alkyl halide, K₂CO₃ | Alkoxy | mdpi.combsu.edu |

| C-2 | Oxidation | SeO₂ | Carboxaldehyde | nih.gov |

| C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | scispace.com |

These derivatizations allow for the fine-tuning of the molecule's electronic and steric properties, which is essential for various applications.

Hybrid molecules, which combine two or more pharmacophores, are a key strategy in drug discovery. The this compound moiety can be linked to other bioactive scaffolds to create novel hybrid compounds. The synthesis of such hybrids often involves forming a stable linker, such as an amide, triazole, or oxadiazole, between the two parent molecules. nih.govnih.gov

For example, the hydroxyl group of this compound can be used as a handle for tethering other molecules. It can be reacted with 2-chloroacetic acid to form a carboxylic acid derivative, which can then be coupled with an amine-containing molecule to form an amide linkage. nih.gov Another common approach is the copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form a triazole linker, which requires introducing an azide (B81097) or alkyne function to the quinolinol core.

Based on existing literature for 8-hydroxyquinoline, hybrids have been synthesized with moieties like ciprofloxacin, cinnamide, and various heterocyclic systems. nih.govnih.gov These strategies provide a blueprint for creating this compound-based hybrids.

Radiosynthetic Pathways for Fluorine-18 Labeled Fluoroquinolinols

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). acs.org The synthesis of [¹⁸F]this compound would enable its evaluation as a PET imaging agent. The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiosynthetic methods. acs.org

The most common method for introducing ¹⁸F is through nucleophilic substitution, using [¹⁸F]fluoride, which is produced in a cyclotron with high specific activity. acs.org A potential radiosynthesis of [¹⁸F]this compound would likely involve a late-stage fluorination strategy. This typically involves reacting a precursor molecule containing a good leaving group (e.g., nitro, trimethylammonium, tosylate, or mesylate) at the C-8 position with activated [¹⁸F]fluoride.

A relevant example is the radiosynthesis of the isomeric [¹⁸F]2-fluoroquinolin-8-ol. rsc.org In this procedure, benzyloxy-2-chloroquinoline was used as the precursor. The reaction with [¹⁸F]potassium cryptand fluoride (B91410) ([¹⁸F]K/K₂₂₂) introduced the ¹⁸F atom, followed by deprotection (catalytic hydrogenation) to yield the final product. rsc.org

A similar two-step, one-pot approach could be envisioned for [¹⁸F]this compound. A suitable precursor would be a quinoline derivative with a leaving group at the C-8 position and a protected hydroxyl group at C-7.

Table 3: Proposed Radiosynthesis Parameters for [¹⁸F]this compound

| Parameter | Details | Reference (Analogous) |

| Precursor | 7-(Benzyloxy)-8-nitroquinoline or 7-(Benzyloxy)-quinoline-8-trimethylammonium triflate | rsc.orgmdpi.com |

| ¹⁸F Source | [¹⁸F]Fluoride | acs.org |

| Fluorination Step | Nucleophilic aromatic substitution (SₙAr) with [¹⁸F]K/K₂₂₂ in DMSO at 120-160 °C | acs.orgrsc.org |

| Deprotection Step | Catalytic hydrogenation (e.g., H₂, Pd/C) or acid hydrolysis | rsc.org |

| Total Synthesis Time | < 90 minutes | rsc.org |

| Expected RCY | 20-40% (uncorrected) | rsc.org |

| Specific Activity | > 1 Ci/µmol (>37 GBq/µmol) | acs.orgrsc.org |

This table is a proposed pathway based on established radiosynthetic methods for similar compounds.

Successful radiosynthesis would be followed by purification using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before any potential in vivo application.

Development of Methods for ¹⁸F-Fluorination of Quinoline Systems

The incorporation of the positron-emitting radionuclide ¹⁸F into quinoline structures is a critical step in the development of PET tracers. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. Research in this area has explored various strategies to achieve late-stage fluorination, which is the introduction of the ¹⁸F atom in the final steps of the synthesis. This approach is highly desirable as it allows for the labeling of complex molecules without the need to carry the radioactive isotope through a multi-step synthesis.

One of the significant challenges in the nucleophilic ¹⁸F-fluorination of electron-deficient heteroaromatic systems like quinoline is the inherent difficulty of the reaction. However, recent advancements have focused on transition-metal-mediated C-H bond activation and fluorination, which offers a direct route to introduce fluorine without pre-functionalization of the substrate.

A notable development in this context is the palladium-mediated C-H radiofluorination of 8-methylquinoline (B175542) derivatives using no-carrier-added Ag[¹⁸F]F. osti.govrsc.org This method involves the generation of the silver(I) fluoride-18 reagent, which then participates in a palladium-catalyzed C-H activation and fluorination cycle. The process has been optimized and even automated for reproducible synthesis. osti.govrsc.org While this method was demonstrated on 8-methylquinolines, the principles are applicable to other substituted quinolines, including precursors to this compound. The compatibility of this method with various functional groups, such as ketones and halogens, suggests its potential for broader applications in synthesizing a library of quinoline-based radiotracers. osti.gov

Another approach involves the synthesis of ¹⁸F-labeled building blocks that can then be incorporated into the quinoline structure. For instance, the synthesis of 2-[¹⁸F]fluoroquinolin-8-ol has been reported, demonstrating the feasibility of introducing ¹⁸F into the quinoline ring system. acs.org Although this is an isomer of the target compound, the methodology highlights the potential for direct radiofluorination of hydroxamic acid precursors.

Furthermore, the development of tracer-level ¹⁹F-reactions has emerged as a valuable tool for optimizing ¹⁸F-radiosynthesis. nih.gov This approach uses non-radioactive fluorine-19 at concentrations mimicking the tracer-level conditions of an ¹⁸F-synthesis. By using sensitive analytical techniques like LC-MS/MS, reaction conditions can be rapidly screened and optimized without handling radioactivity, leading to improved radiochemical yields (RCY) and purity when translated to the ¹⁸F-synthesis. nih.gov

Radiochemical Yield and Purity Optimization for Tracer Development

The successful development of a PET tracer hinges on achieving high radiochemical yield (RCY), purity, and molar activity. Optimization of these parameters is a critical aspect of radiopharmaceutical chemistry. For quinoline-based tracers, several factors influence the outcome of the radiosynthesis.

In the context of the palladium-mediated C-H radiofluorination of 8-methylquinolines, various reaction parameters were investigated to maximize the radiochemical conversion (RCC). The choice of palladium precursor, oxidant, and reaction time were all found to be crucial. For example, pre-stirring the reaction mixture before the addition of the ¹⁸F-reagent was shown to significantly increase the RCC. osti.gov

The table below summarizes the radiochemical conversion for the Pd-mediated C-H ¹⁸F-fluorination of various substituted 8-methylquinolines, which can serve as a model for the synthesis of ¹⁸F-8-fluoroquinolin-7-ol.

| Precursor | Substituent | Radiochemical Conversion (RCC) (%) |

| 8-Methylquinoline | H | 21 ± 5 |

| 2-Acetyl-8-methylquinoline | 2-Acetyl | 15 ± 3 |

| 8-Methyl-2-(trifluoromethyl)quinoline | 2-CF₃ | 10 ± 2 |

| 2-Chloro-8-methylquinoline | 2-Cl | 18 ± 4 |

| 2-Bromo-8-methylquinoline | 2-Br | 12 ± 3 |

| 2-Iodo-8-methylquinoline | 2-I | 9 ± 2 |

| 8-Methyl-2-phenylquinoline | 2-Phenyl | 14 ± 3 |

| 2,8-Dimethylquinoline | 2-CH₃ | 19 ± 4 |

| 2-Methoxy-8-methylquinoline | 2-OCH₃ | No product observed |

| Data adapted from a study on 8-methylquinoline derivatives and represents a model system. osti.gov |

The data indicates that the electronic properties of the substituents on the quinoline ring can influence the efficiency of the fluorination reaction. Electron-withdrawing and neutral substituents are generally tolerated, while strong electron-donating groups like methoxy (B1213986) can be detrimental to the reaction. osti.gov

For the synthesis of other fluorinated quinolines, such as 2-[¹⁸F]fluoroquinolin-8-ol, reported radiochemical yields have been in the range of 7-23% (decay corrected) after HPLC purification. acs.org

Optimization strategies often involve a systematic variation of reaction conditions, including the amount of precursor, base, catalyst, reaction temperature, and time. The use of a tracer-level ¹⁹F-approach has proven effective in streamlining this optimization process, leading to significantly improved RCYs. For example, in the synthesis of another PET tracer, [¹⁸F]MDL100907, this optimization strategy increased the RCY from a reported 3% to 19-22%, with a radiochemical purity of over 99%. nih.gov Such methodologies are directly applicable to the development and optimization of ¹⁸F-8-fluoroquinolin-7-ol as a potential PET tracer.

The final purity of the radiotracer is paramount for its use in imaging. High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of the final product, ensuring that it is free from unreacted precursors and other impurities.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 8 Fluoroquinolin 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F, a detailed map of the molecular connectivity and chemical environment can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 8-Fluoroquinolin-7-ol, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent, as well as the electron-donating character of the hydroxyl group.

The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-6) will appear as distinct multiplets. The coupling between adjacent protons (J-coupling) provides critical information about their connectivity. For instance, the proton at C-2 would likely appear as a doublet of doublets due to coupling with H-3 and H-4. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The fluorine atom at C-8 will induce through-space and through-bond coupling with nearby protons, particularly H-2, which can further split their signals and provide valuable structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | dd | J = 4.3, 1.7 |

| H-3 | 7.55 | dd | J = 8.4, 4.3 |

| H-4 | 8.60 | dd | J = 8.4, 1.7 |

| H-5 | 7.45 | d | J = 8.5 |

| H-6 | 7.20 | d | J = 8.5 |

Note: Data are predicted based on computational models and analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, with its chemical shift indicating its electronic environment. The spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring system.

The carbons attached to electronegative atoms (N, O, F) will be deshielded and appear at a higher chemical shift (downfield). Specifically, C-7 (attached to the hydroxyl group) and C-8 (attached to the fluorine atom) are expected to show significant downfield shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF), which can be observed in a coupled spectrum. The other aromatic carbons will resonate in the typical range for quinoline derivatives, generally between 110 and 150 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148.5 |

| C-3 | 122.0 |

| C-4 | 136.5 |

| C-4a | 139.0 |

| C-5 | 118.0 |

| C-6 | 115.0 |

| C-7 | 155.0 (d, JCF ≈ 2-5 Hz) |

| C-8 | 150.0 (d, ¹JCF ≈ 240-260 Hz) |

Note: Data are predicted based on computational models and analysis of similar structures. The carbon attached to fluorine (C-8) will appear as a doublet in a ¹³C spectrum due to one-bond C-F coupling. Other carbons may also show smaller couplings to fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thermofisher.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-8 position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Aromatic fluorine atoms typically resonate in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu The signal will likely be split into a multiplet due to coupling with adjacent protons, primarily H-2. This coupling provides further confirmation of the fluorine's position.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The multiplicity (m) arises from coupling to neighboring protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. youtube.com The resulting spectrum is a unique molecular "fingerprint" that can be used to identify functional groups.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net A strong absorption corresponding to the C-O stretching of the phenolic group should be visible in the 1200-1300 cm⁻¹ range. Finally, the C-F stretching vibration is expected to produce a strong, characteristic band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uc.edu

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400 - 1650 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1300 | Strong |

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound, like its parent compound 8-hydroxyquinoline (B1678124), is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic quinoline system. nih.govnih.gov The presence of the hydroxyl and fluoro substituents will influence the exact positions and intensities of these absorption maxima (λ_max).

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. 8-hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. nih.gov this compound is also expected to be fluorescent. The emission spectrum will typically be a mirror image of the longest-wavelength absorption band and will be red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including the solvent polarity.

Table 5: Expected Electronic Spectroscopy Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| UV-Visible | λ_max (π-π*) | ~250 nm and ~320 nm |

Note: Values are approximate and can vary significantly with solvent and pH.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (molecular formula C₉H₆FNO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its elemental composition. The molecular weight is calculated to be 163.0433 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation. uni-saarland.de Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules like HCN or CO. The presence of the fluorine atom may lead to the loss of HF or a fluorine radical. whitman.edu Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 6: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 163.04 | Molecular Ion |

| [M-H]⁺ | 162.03 | Loss of a hydrogen atom |

| [M-CO]⁺ | 135.05 | Loss of carbon monoxide |

| [M-HCN]⁺ | 136.03 | Loss of hydrogen cyanide |

Theoretical and Computational Chemistry Studies of 8 Fluoroquinolin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a foundational method in computational chemistry for investigating the electronic structure and reactivity of molecules like 8-fluoroquinolin-7-ol. researchgate.net This approach is favored for its balance of computational cost and accuracy in predicting ground-state properties. researchgate.net DFT calculations allow for the determination of various electronic properties that govern the molecule's behavior.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Global Softness (S) | 0.45 |

Note: The values in this table are for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. uci.edunih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. uci.edunih.gov For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. sharif.edu The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is crucial for obtaining results that can be reliably compared with experimental spectra measured in solution. nih.gov The solvent can significantly shift the absorption maxima due to differential stabilization of the ground and excited states. nih.gov

For instance, a TD-DFT study on oxazine (B8389632) dyes demonstrated that including solvent effects significantly improved the accuracy of predicted excitation energies. nih.gov A similar approach for this compound would involve optimizing the ground-state geometry and then performing single-point TD-DFT calculations to obtain the vertical excitation energies. These calculations would provide insights into the nature of the electronic transitions, such as whether they are localized on the quinoline (B57606) ring or involve charge transfer character.

Table 2: Predicted UV-Vis Absorption Data for this compound (Hypothetical TD-DFT Data)

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 310 | 0.15 | HOMO -> LUMO |

| Acetonitrile | 325 | 0.18 | HOMO -> LUMO |

| Water | 330 | 0.20 | HOMO -> LUMO+1 |

Note: This table represents hypothetical data to illustrate the output of a TD-DFT calculation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery and development for understanding the binding mode and affinity of a potential drug candidate. For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various biological targets.

The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be visualized and analyzed.

For example, studies have shown that fluoroquinolones can interact with the catalytic groove of the HCV NS3 helicase. nih.gov Similarly, molecular docking could predict the interactions of this compound with the active site of enzymes like DNA gyrase or topoisomerase IV, which are common targets for quinolone-based antibacterial agents. nih.gov These simulations can guide the design of more potent derivatives by identifying key interactions that can be enhanced. frontiersin.orgnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond |

| Arg76 | Electrostatic | ||

| Tyr122 | π-π Stacking |

Note: This table provides a hypothetical example of molecular docking results.

In Silico Modulation and Lead Optimization Studies for Derivatives

In silico modulation and lead optimization are crucial steps in rational drug design, where computational methods are used to modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Starting with this compound as a lead compound, various derivatives can be designed and evaluated computationally before undertaking their synthesis.

This process often involves making systematic modifications to the core structure of this compound, such as adding or substituting functional groups at different positions. The goal is to enhance the binding affinity for the target receptor while minimizing off-target effects. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activity.

For example, a study on the lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines as bacterial type II topoisomerase inhibitors demonstrated how structure-based optimization led to the identification of a promising drug candidate. nih.gov A similar approach for this compound derivatives would involve iterative cycles of design, in silico screening (e.g., using molecular docking and ADMET prediction), and analysis to guide the selection of the most promising candidates for synthesis and experimental testing.

Analysis of Conformational Isomers and Topological Chirality

The conformational flexibility of a molecule can significantly influence its biological activity, as only specific conformations may be able to bind effectively to a receptor. This compound, while being a relatively rigid molecule due to its fused ring system, may still exhibit some degree of conformational isomerism, particularly if substituents are introduced. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

Coordination Chemistry and Metal Complexation of 8 Fluoroquinolin 7 Ol

Investigation of 8-Fluoroquinolin-7-ol as a Ligand in Metal Chelation

This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. scirp.orgresearchgate.net This chelation process results in the formation of stable metal complexes. The presence of the fluorine atom, an electron-withdrawing group, can influence the electronic properties of the ligand, thereby affecting its metal-binding affinity and the stability of the resulting complexes. researchgate.net

The chelating ability of 8-hydroxyquinoline (B1678124) and its derivatives, including this compound, is fundamental to their various applications. nih.govscispace.com These compounds are known to form complexes with a wide range of metal ions, and the stoichiometry of these complexes is often found to be in a 1:2 metal-to-ligand ratio, leading to the formation of square planar or octahedral geometries. scirp.org The study of these interactions is crucial for understanding their potential in various fields, including medicinal chemistry and materials science. scispace.comresearchgate.net

Mechanistic Studies of Metal Ion Binding and Chelating Ability

The binding of this compound to a metal ion is a dynamic process that can be investigated through various experimental and computational methods. researchgate.net Mechanistic studies aim to understand the step-by-step process of complex formation, including the kinetics and thermodynamics of the reaction.

Key aspects of these studies include:

Determination of Stability Constants: Potentiometric or spectrophotometric titrations are often used to determine the stability constants of the metal complexes, providing a quantitative measure of the binding affinity.

Kinetic Studies: Techniques such as stopped-flow spectroscopy can be employed to investigate the rates of complex formation and dissociation.

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the ligand and its complexes, helping to rationalize the observed binding affinities and geometries. nih.gov These studies can also elucidate the nature of the metal-ligand bond and the influence of the fluorine substituent on the electronic properties of the system. nih.gov

The process of chelation involves the replacement of solvent molecules from the coordination sphere of the metal ion by the donor atoms of the ligand. researchgate.net The stability of the resulting chelate is influenced by several factors, including the chelate effect, the nature of the metal ion and the ligand, and the solvent.

Influence of Fluorine Substitution on Metal Binding Affinity and Selectivity

The introduction of a fluorine atom into the quinoline ring of 8-hydroxyquinoline can significantly impact its metal binding properties. The high electronegativity of fluorine makes it a strong electron-withdrawing group, which can alter the electron density on the donor atoms of the ligand.

This electronic perturbation can have several consequences:

Modified Acidity: The fluorine atom can increase the acidity of the hydroxyl proton, affecting the pH at which complexation occurs.

Enhanced Selectivity: The electronic changes induced by the fluorine atom can lead to greater selectivity for certain metal ions over others. For example, the "hard-soft acid-base" (HSAB) principle can be applied to predict which metal ions will form more stable complexes with the fluorinated ligand.

Impact on Redox Properties: The presence of fluorine can influence the redox potential of the metal center in the complex.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can affect its solubility and transport properties.

Research has shown that fluorination of 8-hydroxyquinoline derivatives can lead to compounds with enhanced properties for specific applications. nih.gov For instance, the lower affinity of a fluorinated ligand for certain metal ions has been noted, which can be attributed to the electron-withdrawing properties of fluorine. nih.gov The strategic placement of fluorine atoms is a key design element in the development of new metal-chelating agents with tailored properties. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities of 8 Fluoroquinolin 7 Ol Derivatives

Studies on Antimicrobial Mechanisms

The antimicrobial properties of the 8-hydroxyquinoline (B1678124) scaffold are well-documented, with ongoing research focused on elucidating the precise molecular interactions that lead to the inhibition of bacterial and fungal growth.

A primary mechanism for the antibacterial action of 8-hydroxyquinoline derivatives is the inhibition of essential microbial enzymes. Research has identified specific enzymes that are targeted by these compounds, thereby disrupting critical metabolic pathways in bacteria.

One significant target is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), a vital enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov A study screening a library of 8-HQ derivatives identified several 7-substituted compounds that were potent inhibitors of MtInhA in the low micromolar range. nih.gov This specific targeting highlights the potential for developing these derivatives as new antitubercular agents. nih.gov In contrast, 5-substituted-8-HQs that showed antimycobacterial activity did not inhibit MtInhA, indicating that the substitution pattern on the quinoline (B57606) ring is crucial for specific enzyme inhibition. nih.gov This demonstrates the non-promiscuous nature of these derivatives and the importance of structural design for achieving desired enzymatic inhibition. nih.gov

Table 1: Inhibition of M. tuberculosis and MtInhA by 7-Substituted 8-Hydroxyquinoline Derivatives This table is based on data suggesting that 7-substituted 8-HQs were more potent and able to inhibit MtInhA at low micromolar ranges.

| Compound Series | Substitution Position | Activity against M. tuberculosis | MtInhA Enzyme Inhibition |

|---|---|---|---|

| Series 5 (e.g., 5a, 5c, 5d, 5i) | C-7 | Active | Yes (low micromolar range) |

| Series 7 (e.g., 7a, 7c, 7d, 7j) | C-5 | Active | No |

Other research has pointed to the inhibition of enzymes like 8-amino-7-oxopelargonate synthase, which is involved in biotin (B1667282) biosynthesis in microorganisms. nih.gov Analogs of the reaction's substrates and intermediates have been shown to be potent competitive inhibitors of this enzyme, suggesting another pathway for the antibacterial effects of related compounds. nih.gov

The antifungal mechanisms of 8-hydroxyquinoline derivatives are multifaceted, primarily involving the disruption of fungal cell structure and integrity. nih.gov Studies on Candida spp. and dermatophytes have revealed that the specific mechanism can be altered by the substitution pattern on the 8-HQ core. nih.gov

One key mechanism is the damage to the fungal cell wall. A sorbitol protection assay, which assesses cell wall integrity, indicated that derivatives like clioquinol (B1669181) have a tangible effect on the cell walls of Candida and dermatophytes. nih.gov Furthermore, clioquinol was observed to inhibit the formation of pseudohyphae in C. albicans, a crucial virulence factor. nih.gov

A second major mechanism involves compromising the functional integrity of the cytoplasmic membrane. nih.gov Derivatives containing a sulfonic acid group, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, were found to act mainly by damaging the cell membrane. nih.gov This damage leads to the leakage of intracellular contents and ultimately, cell death. The potential binding of these derivatives to ergosterol, a critical component of the fungal membrane, is a proposed method for this membrane disruption, similar to the action of well-known antifungals like Amphotericin B. nih.gov

Table 2: Antifungal Mechanisms of 8-Hydroxyquinoline Derivatives This interactive table summarizes the primary modes of antifungal action based on the substitution patterns of the 8-hydroxyquinoline core.

| Compound | Primary Mechanism of Action | Observed Effect |

|---|---|---|

| Clioquinol | Cell Wall Damage | Inhibition of pseudohyphae formation in C. albicans |

| 8-Hydroxyquinoline-sulfonic acids | Cytoplasmic Membrane Damage | Compromised functional integrity of the membrane |

Exploration of Mechanisms in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

In the context of neurodegenerative disorders like Alzheimer's disease, 8-hydroxyquinoline derivatives, including fluorinated variants, are investigated for their ability to counteract key pathological processes.

The "metal hypothesis" of Alzheimer's disease posits that the dysregulation of biometals like zinc, copper, and iron contributes to amyloid-beta (Aβ) plaque deposition and oxidative stress. nih.govnih.gov 8-Hydroxyquinoline derivatives are potent metal-chelating agents and ionophores, capable of restoring metal ion homeostasis. nih.gov

Strategic fluorination of 8-hydroxyquinoline drugs has led to the identification of promising metal ionophores. nih.gov These compounds can sequester excess metal ions from Aβ plaques and redistribute them into cells, where they can participate in essential biological functions. nih.gov For instance, certain fluorinated derivatives of clioquinol and PBT2 demonstrated a remarkable ability to increase cellular uptake of copper (6 to 40-fold) and zinc (>2-fold), initiating protective cell signaling events. nih.gov This action can lead to the dissolution of Aβ deposits by preventing the metal-Aβ interactions that stabilize them. nih.gov

Table 3: Metal Ionophore Activity of Fluorinated 8-Hydroxyquinoline Derivatives This table presents data on the ability of specific fluorinated 8-HQ compounds to increase cellular metal ion uptake, a key mechanism in preclinical Alzheimer's models.

| Compound Class | Example Compounds | Effect on Copper (Cu) Uptake | Effect on Zinc (Zn) Uptake |

|---|---|---|---|

| Fluorinated CQ Analogues | 15-17 | 6 to 40-fold increase | > 2-fold increase |

| Fluorinated PBT2 Analogues | 28-30 | 6 to 40-fold increase | > 2-fold increase |

Beyond modulating metal ions, 8-hydroxyquinoline derivatives directly interfere with the aggregation of the amyloid-beta peptide, a central event in Alzheimer's pathology. nih.gov In vitro studies have demonstrated that these compounds can significantly inhibit both self-induced and metal-induced Aβ aggregation. nih.govnih.gov

A series of novel 8-hydroxyquinoline derivatives showed potent effects against self-induced Aβ₁₋₄₂ aggregation, with one compound, designated 5b, having an IC₅₀ value of 5.64 μM. nih.gov This same compound was also able to inhibit Aβ₁₋₄₂ aggregation that is induced by the presence of copper and zinc ions. nih.gov Fluorinated analogues of clioquinol and PBT2 also proved to be excellent candidates for inhibiting zinc-induced Aβ oligomerization, with EC₅₀ values in the low micromolar range (2.0–5.2 μM). nih.gov The ability of these compounds to inhibit the formation of toxic Aβ oligomers and fibrils is a key therapeutic strategy. nih.govnih.gov

Interestingly, not all fluorinated derivatives share this property. While [¹⁸F]2-fluoroquinolin-8-ol ([¹⁸F]CABS13) has shown excellent promise for PET imaging of Aβ plaques in transgenic mice, in vitro studies revealed it does not significantly affect Aβ aggregation. nih.govrsc.org This underscores that specific structural features are required for anti-aggregation activity, separate from the ability to simply bind to plaques.

Table 4: Inhibition of Zinc-Induced Aβ Aggregation by 8-Hydroxyquinoline Derivatives This interactive table displays the half-maximal effective concentrations (EC₅₀) for various 8-HQ derivatives in preventing the oligomerization of Amyloid-β.

| Compound Class | Example Compounds | EC₅₀ (μM) |

|---|---|---|

| Fluorinated CQ Analogues | 12-14, 15-17 | 2.3 - 5.2 |

| PBT2 Derivatives | 23, 24, 28-30 | 2.0 - 4.5 |

| Fluorinated 8-Hydroxyquinolines | 6-10 | Improved vs. CABS13 |

| [¹⁸F]CABS13 | 5 | No significant activity |

Research into Specific Enzyme and Receptor Inhibition Modalities

The therapeutic potential of 8-hydroxyquinoline derivatives extends to the targeted inhibition of specific enzymes and the modulation of cellular receptors involved in disease progression.

In the context of Alzheimer's disease, a multi-target approach is considered highly promising. plos.org Derivatives of 8-hydroxyquinoline have been designed as inhibitors of key enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org Hybrid molecules combining the structural features of clioquinol with the Alzheimer's drug donepezil (B133215) have been shown to selectively target human butyrylcholinesterase at micromolar concentrations. nih.gov

Beyond neurodegeneration, the 8-HQ scaffold has been explored for inhibiting other enzyme classes. Derivatives have been screened as potential inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, with some C-7 substituted compounds showing IC₅₀ values in the low micromolar range. nih.gov As previously mentioned, specific bacterial enzymes like MtInhA are also key targets. nih.gov

While direct receptor binding studies for 8-fluoroquinolin-7-ol are less common, research on structurally related imidazoquinolines shows they can act as potent agonists for Toll-like receptors 7 and 8 (TLR7/8). nih.gov This activity stimulates an innate immune response and highlights the potential for the broader quinoline scaffold to modulate critical signaling receptors. nih.gov

Elucidation of Antioxidant Activity Mechanisms

The antioxidant capabilities of quinoline derivatives are a significant area of research, with studies pointing to a variety of mechanisms through which these compounds can mitigate oxidative stress. While direct experimental data on this compound is limited, the antioxidant mechanisms can be elucidated by examining the well-documented activities of its parent compound, 8-hydroxyquinoline (8HQ), and other substituted quinoline derivatives. The primary mechanisms include radical scavenging, metal ion chelation, and the influence of structural features on these activities.

Free Radical Scavenging Activity:

One of the principal mechanisms by which quinoline derivatives exert their antioxidant effects is through the scavenging of free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The phenolic hydroxyl group present in many active quinoline derivatives is crucial for this function. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

For instance, studies on 8-hydroxyquinoline have demonstrated its ability to effectively scavenge free radicals. This capacity is attributed to the redox properties of the 8-hydroxyl group. mdpi.comresearchgate.net The introduction of different functional groups onto the quinoline scaffold can modulate this activity. For example, a study on various 8HQ derivatives found that a 5-amino-8HQ derivative exhibited potent antioxidant activity, even more so than the standard antioxidant α-tocopherol in a DPPH assay. researchgate.net Halogenated 8HQ derivatives also display antioxidant properties. researchgate.net It is plausible that this compound, possessing a hydroxyl group, would also exhibit free radical scavenging activity, though the specific efficacy would be influenced by the electron-withdrawing nature of the fluorine atom at the 8-position.

Theoretical studies on quinoline derivatives have identified hydrogen atom transfer (HAT) and single electron transfer (SET) as the fundamental mechanisms behind their radical scavenging capabilities. mdpi.comnih.gov The efficiency of these processes is dependent on parameters like ionization potential and bond dissociation energies, which are in turn affected by the specific substituents on the quinoline ring.

Metal Ion Chelation:

8-Hydroxyquinoline and its derivatives are well-established as potent metal chelating agents, a property that significantly contributes to their antioxidant activity. mdpi.comresearchgate.netnih.gov Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH) that can cause significant cellular damage. By sequestering these metal ions, quinoline derivatives can prevent the formation of these damaging radicals.

Research has shown that 8HQ forms stable coordination complexes with both iron (II) and iron (III) ions. mdpi.comresearchgate.net This chelation effectively inhibits the catalytic activity of iron in pro-oxidant reactions. The close proximity of the nitrogen atom in the pyridine (B92270) ring and the hydroxyl group at the 8-position in 8HQ creates an ideal structure for bidentate chelation of metal ions. nih.gov Similarly, 8-amino-quinoline derivatives have been designed to chelate copper and have shown cytoprotective effects in models of oxidative stress. mdpi.comnih.gov Given the structural similarities, this compound, with its hydroxyl group at position 7 and the quinoline nitrogen, is also expected to possess metal chelating properties, although the specific coordination chemistry may differ from that of 8HQ.

Inhibition of Lipid Peroxidation:

Some quinoline derivatives have been shown to inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. researchgate.net By either scavenging the radicals that initiate lipid peroxidation or by chelating the metal ions that catalyze it, these compounds can protect cellular structures from oxidative degradation. For example, certain quinoline derivatives have been shown to reduce lipid peroxidation in liver and brain tissues in vitro. researchgate.net

The following table summarizes the antioxidant activity of selected 8-hydroxyquinoline derivatives from a study using the DPPH radical scavenging assay. This data provides a comparative context for the potential antioxidant efficacy of substituted quinolinols.

| Compound | IC₅₀ (µM) for DPPH Scavenging |

| 8-Hydroxyquinoline (8HQ) | > 644.92 |

| 5-Amino-8-hydroxyquinoline | 8.70 |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | 168.28 |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | 111.36 |

| 7-Bromo-8-hydroxyquinoline | > 644.92 |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | > 644.92 |

| α-Tocopherol (Positive Control) | 13.47 |

| Data sourced from a study on 8-hydroxyquinoline derivatives. researchgate.net A lower IC₅₀ value indicates higher antioxidant activity. |

Structure Activity Relationship Sar Studies of 8 Fluoroquinolin 7 Ol Derivatives

Systematic Variation of Substituents on the Quinoline (B57606) Ring System

The quinoline ring system offers multiple positions for substitution, allowing for a systematic exploration of how different chemical groups impact biological activity. Research has shown that even minor modifications can lead to significant changes in a compound's properties. youtube.comresearchgate.net

One area of focus has been the substitution at various positions on the quinoline ring. For instance, the introduction of small, metabolically stable substituents at the 7-position of 8-hydroxyquinolines has been found to enhance metabolic stability without compromising potency. nih.gov Halogens like fluorine and chlorine have demonstrated improved in vitro and in vivo clearance. nih.gov Specifically, 7-chloro substituted compounds have shown very low clearance and a long half-life in rat pharmacokinetic studies. nih.gov In contrast, larger, more sterically bulky groups at the 7-position tend to reduce potency. nih.gov A trifluoromethyl (CF3) group at this position has been shown to abolish inhibitory activity against certain enzymes. nih.gov

The 5-position of the quinoline ring has also been a target for modification. The introduction of sulfones and sulfonamides at this position has been shown to be preferable to ketones, amides, or direct aromatic substitutions for enhancing potency against certain biological targets. nih.gov

Furthermore, the impact of substituents on other parts of the quinoline ring has been explored. For example, in a series of fluorinated quinoline analogs, various substituted benzoic acids were used to esterify the 4-position hydroxyl group, leading to compounds with notable antifungal activity. mdpi.com The nature and position of these substituents on the benzoic acid ring were found to influence the antifungal spectrum and efficacy. mdpi.com

The following interactive table provides examples of systematic variations on the quinoline ring and their reported effects:

Interactive Data Table: Systematic Variation of Substituents on the Quinoline Ring

| Position of Variation | Substituent | Observed Effect on Biological Activity |

|---|---|---|

| 7-position | Fluoro, Chloro | Improved metabolic stability and clearance. nih.gov |

| 7-position | Trifluoromethyl (CF3) | Abolished inhibitory activity (in some cases). nih.gov |

| 7-position | Methyl | Tolerated, but no significant impact on clearance. nih.gov |

| 5-position | Sulfones, Sulfonamides | Preferable for potency over ketones or amides. nih.gov |

| 4-position (via esterification) | Substituted Benzoates | Influenced antifungal activity. mdpi.com |

| 2-position | CF3 group | Can lower capacity for AChE inhibition. mdpi.com |

| 8-position | CF3 group | Can lower capacity for AChE inhibition due to steric hindrance. mdpi.com |

Correlation of Structural Features with Observed Biological Activities

The biological activity of 8-fluoroquinolin-7-ol derivatives is intricately linked to their structural features. The presence and positioning of specific functional groups can dictate the compound's interaction with biological targets, thereby influencing its therapeutic or toxic effects. youtube.com

A key structural feature of many biologically active quinolines is the 8-hydroxy group, which is known to chelate with metal ions in the active sites of enzymes. nih.gov For example, X-ray co-crystal structures have shown that 8-hydroxyquinoline (B1678124) inhibitors of catechol O-methyltransferase (COMT) chelate the active site magnesium, similar to the enzyme's natural catechol substrates. nih.gov

The introduction of a fluorine atom at the 8-position can significantly alter the electronic properties and metabolic stability of the molecule. mdpi.com Fluorine's high electronegativity and small size can influence lipophilicity, water solubility, and binding interactions with target proteins. mdpi.com

In the context of antifungal activity, studies on fluorinated quinoline analogs have revealed that the nature of the substituent on the benzoate (B1203000) moiety at the 4-position is crucial. mdpi.com For instance, compounds with specific substitutions on the benzoic acid ring demonstrated significant activity against various fungal strains. mdpi.com This suggests that the electronic and steric properties of these substituents play a direct role in the antifungal mechanism.

For antibacterial applications, modifications to the quinoline core of fluoroquinolones are a well-established strategy to combat bacterial resistance. mdpi.com The core structure is essential for inhibiting bacterial DNA gyrase and topoisomerase IV, and substitutions at various positions can enhance potency and broaden the spectrum of activity. mdpi.com

The following interactive table summarizes the correlation between specific structural features and observed biological activities:

Interactive Data Table: Correlation of Structural Features with Biological Activities

| Structural Feature | Biological Activity | Mechanism/Observation |

|---|---|---|

| 8-Hydroxy Group | Enzyme Inhibition (e.g., COMT) | Chelation with active site metal ions. nih.gov |

| 8-Fluoro Group | General Biological Activity | Alters electronic properties and metabolic stability. mdpi.com |

| 4-Benzoate Substituents | Antifungal Activity | Influences antifungal spectrum and efficacy. mdpi.com |

| Quinoline Core | Antibacterial Activity | Inhibition of DNA gyrase and topoisomerase IV. mdpi.com |

| Substituents at C(2) and C(8) | Cholinesterase Inhibition | Bulky groups can decrease AChE inhibition. mdpi.com |

Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies provide a foundation for rational drug design, enabling the development of this compound derivatives with enhanced efficacy and selectivity. rjsocmed.comchemrxiv.org

A primary design principle is the strategic placement of substituents to optimize interactions with the target protein while minimizing off-target effects. For example, to improve metabolic stability, small, electron-withdrawing groups like halogens can be introduced at positions susceptible to metabolism, such as the 7-position. nih.gov

To enhance potency, functional groups that can form strong binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the target enzyme or receptor should be incorporated. The use of sulfones and sulfonamides at the 5-position of 8-hydroxyquinolines is an example of this strategy. nih.gov

Selectivity is a critical aspect of drug design. In the case of COMT inhibitors, for instance, the goal is to achieve selectivity for the membrane-bound form of the enzyme. nih.gov This can be achieved by fine-tuning the size, shape, and electronic properties of the substituents to favor binding to one form of the enzyme over another.

Another design principle involves the use of isosteric replacements, where one functional group is replaced by another with similar physical or chemical properties. This can be used to improve pharmacokinetic properties or reduce toxicity without sacrificing biological activity.

The following interactive table outlines key design principles for optimizing this compound derivatives:

Interactive Data Table: Design Principles for Enhanced Efficacy and Selectivity

| Design Principle | Objective | Example Strategy |

|---|---|---|

| Metabolic Stability | Increase in vivo half-life | Introduction of halogens at the 7-position. nih.gov |

| Potency Enhancement | Strengthen target binding | Incorporation of sulfones/sulfonamides at the 5-position. nih.gov |

| Selectivity | Minimize off-target effects | Fine-tuning substituents to favor a specific enzyme isoform. nih.gov |

| Improved Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion | Isosteric replacements to modify physicochemical properties. |

| Overcoming Resistance | Maintain activity against resistant strains | Modification of the core scaffold to evade resistance mechanisms. mdpi.com |

Advanced Research Applications and Future Directions for 8 Fluoroquinolin 7 Ol

Development as Molecular Probes for Biological and Chemical Systems

The inherent fluorescence of the quinolinol scaffold, combined with the modulating effect of the fluorine substituent, makes 8-Fluoroquinolin-7-ol and its derivatives attractive candidates for the development of molecular probes. These probes are designed to detect and visualize specific analytes or biological processes within complex systems.

Fluorinated derivatives of other fluorescent cores, such as 7-hydroxycoumarin-3-carboxylic acid, have demonstrated the profound impact of fluorine substitution on the properties of molecular probes. nih.gov For instance, the introduction of fluorine can alter the acidity of nearby functional groups, which in turn affects cellular permeability and efflux, crucial factors for effective intracellular imaging. nih.gov While direct studies on this compound as a molecular probe are emerging, the principles established with similar fluorinated fluorophores suggest a promising future. The electron-withdrawing nature of fluorine can influence the photophysical properties of the quinolinol ring, potentially leading to probes with enhanced brightness, photostability, and sensitivity to their microenvironment.

The development of "click chemistry" and bioorthogonal reactions has further expanded the possibilities for creating sophisticated molecular probes. These reactions allow for the specific and efficient labeling of biomolecules in living cells without interfering with native biological processes. nih.gov this compound can be functionalized to participate in such reactions, enabling its conjugation to targeting moieties like peptides or small molecules to create probes for specific proteins or cellular structures.

Analytical Methodologies Employing this compound (e.g., Chromatographic Applications)

In the realm of analytical chemistry, the unique properties of this compound can be harnessed for the development of novel analytical methods. Its structure lends itself to applications in chromatography, a powerful technique for separating and identifying components of a mixture.

Derivatives of quinolines are often utilized in various analytical techniques. While specific chromatographic applications for this compound are still under extensive investigation, the general utility of quinoline (B57606) derivatives suggests its potential. For instance, the nitrogen atom in the quinoline ring can act as a site for interaction with stationary phases in chromatography, while the fluorine atom can influence the compound's polarity and retention behavior.

The development of new analytical reagents is a continuous effort in chemistry. The reactivity of the hydroxyl and amino groups in related quinoline structures allows for derivatization, which can enhance detectability in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). The fluorine atom in this compound can also be exploited for detection using fluorine-specific detectors.

Role in Agricultural Chemical Research, including Antifungal and Insecticidal Activities

The quinoline scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with many derivatives exhibiting a broad spectrum of biological activities. researchgate.net Research into the agricultural applications of this compound and its analogs has revealed promising antifungal and insecticidal properties.

Antifungal Activity:

Studies on substituted 8-quinolinols have a long history of demonstrating their antifungal potential. nih.gov The introduction of a fluorine atom at the 8-position of the quinolin-7-ol core can significantly modulate this activity. While research on this compound itself is ongoing, studies on related fluoroquinolone derivatives have shown synergistic effects with existing antifungal drugs against pathogenic fungi like Aspergillus fumigatus. researchgate.net Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been identified as promising antifungal agents against ocular fungal infections caused by Candida and Fusarium species. nih.gov The mechanism of action is often attributed to the chelation of essential metal ions, disrupting fungal metabolic processes. The fluorine atom can enhance the lipophilicity and cell permeability of the molecule, potentially leading to increased efficacy.

| Compound/Derivative | Target Fungi | Observed Activity | Reference |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | High fungitoxicity | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | High fungitoxicity | nih.gov |

| 7-Chloro-4-arylhydrazonequinolines | Candida albicans, C. parapsilosis | Antifungal activity comparable to fluconazole | researchgate.net |

| Tricyclic Flavonoids | Candida parapsilosis | Good antifungal properties | mdpi.com |

| Fluoroquinolone derivatives | Aspergillus fumigatus | Synergistic effect with echinocandins | researchgate.net |

| 8-Hydroxyquinoline derivative PH151 | Candida spp., Fusarium spp. | MIC values ranging from 1.0 to 16.0 µg/ml | nih.gov |

Insecticidal Activity:

Quinoline derivatives have also been investigated for their insecticidal properties. researchgate.net The development of resistance to existing insecticides necessitates the discovery of new active compounds with novel modes of action. nih.gov Research has shown that the introduction of specific substituents onto the quinoline ring can lead to potent insecticidal agents. For example, novel quinoline derivatives containing a thioether group have demonstrated significant activity against agricultural pests. researchgate.net Similarly, the synthesis of matrine (B1676216) derivatives with halopyrazole groups has resulted in compounds with significantly improved insecticidal activity against various pests. mdpi.com The design of novel flupyrimin (B3323723) analogs bearing aryl-pyrazole subunits has also yielded compounds with excellent insecticidal activity. frontiersin.org While direct large-scale testing of this compound for insecticidal activity is not widely reported, its structural similarity to other bioactive quinolines makes it a person of interest for further investigation in this area.

| Compound/Derivative | Target Insect | Observed Activity | Reference |

| Quinoline derivatives with thioether groups | Sclerotinia sclerotiorum, Physalospora piricola | Inhibition rates >80% at 50 μg/mL | researchgate.net |

| Halopyrazole matrine derivatives | Plutella xylostella, Mythimna separata | Corrected mortality rate of 100% | mdpi.com |

| Flupyrimin analogs with 1-aryl-1H-pyrazol-4-yl subunits | Plutella xylostella | Lethality of 100% at 400 μg/ml for some compounds | frontiersin.org |

| 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides | Aphis craccivora | Encouraging insecticidal activity | nih.gov |

Future Perspectives in Synthetic Organic Chemistry and Chemical Biology Research Pertaining to Fluoroquinolinols

The field of synthetic organic chemistry is constantly evolving, with a focus on developing new reactions to create novel molecules with specific functions in a more efficient and sustainable manner. youtube.com Fluoroquinolinols, including this compound, represent a class of compounds with significant potential for further exploration in both synthetic organic chemistry and chemical biology.

The synthesis of quinoline derivatives itself is a rich area of organic chemistry, with various established methods and opportunities for new discoveries. youtube.com The presence of the fluorine atom in this compound introduces both challenges and opportunities for synthetic chemists. The development of novel synthetic routes to access a wider range of substituted fluoroquinolinols is a key area for future research. This could involve exploring new catalytic methods or leveraging the unique reactivity imparted by the fluorine atom.

In chemical biology, the focus is on using chemical tools to understand and manipulate biological systems. nih.gov Fluoroquinolones, a broader class of compounds, have already been studied for their potential as anticancer agents, highlighting the therapeutic possibilities of this scaffold. nih.gov The future of fluoroquinolinol research in chemical biology will likely involve the design and synthesis of derivatives with enhanced biological activity and selectivity. This could include the development of new antibiotics to combat resistant bacteria or the creation of targeted therapies for various diseases. The ability to fine-tune the properties of the quinoline core through fluorination and other modifications makes this a fertile ground for the discovery of new chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Fluoroquinolin-7-ol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of fluorinated quinolines often involves halogenation or substitution reactions. For this compound, fluorination at the 8-position can be achieved via nucleophilic aromatic substitution using KF or HF-pyridine under controlled temperatures (60–80°C). Hydroxyl group introduction at the 7-position may require protective group strategies (e.g., acetyl protection) to prevent side reactions. Reaction optimization should include solvent selection (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar) to avoid oxidation, and real-time monitoring via TLC/HPLC to track intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., fluorine deshielding at C8, hydroxyl proton resonance at δ 10–12 ppm).

- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases to assess purity (>98%) and detect trace byproducts.

- Elemental Analysis : Validate empirical formula consistency (C₉H₆FNO).

- Melting Point : Compare with literature values (if available) to verify crystallinity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Fluorinated quinolines are typically stable in acidic conditions but may hydrolyze in strong bases.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for aromatic systems).

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can computational models predict the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer : Employ density functional theory (DFT) and molecular docking:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine and nucleophilic sites.

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerases) or receptors. Parameterize force fields for fluorine’s van der Waals radius and partial charges.

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

- Methodological Answer : Address variability via:

- Standardized Assays : Use CLSI/EUCAST guidelines for MIC determinations, controlling for inoculum size and growth media.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results.

- Strain-Specific Analysis : Test against isogenic mutant strains to isolate resistance mechanisms (e.g., efflux pump overexpression) .

Q. How does the electronic effect of the 7-hydroxyl group influence the photophysical properties of this compound?

- Methodological Answer : Investigate via:

- UV-Vis and Fluorescence Spectroscopy : Compare spectra with analogs lacking the hydroxyl group. The hydroxyl group’s electron-donating nature may redshift absorption/emission maxima.

- TD-DFT Calculations : Model excited-state transitions to correlate experimental and theoretical λmax values.

- Solvatochromism Studies : Assess polarity-dependent shifts in solvents like ethanol, DMSO, and hexane .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty. For high-throughput data, apply false discovery rate (FDR) correction .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Experimental Section : Specify stoichiometry, reaction time/temperature (±2°C), and purification methods (e.g., column chromatography gradients).

- Supporting Information : Include raw NMR/FTR spectra, HPLC chromatograms, and crystallographic data (if available).

- Data Deposition : Upload validated synthetic protocols to repositories like Zenodo or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.